molecular formula C16H19F3N6O3 B2929149 1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione CAS No. 2034343-35-4

1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2929149
CAS No.: 2034343-35-4
M. Wt: 400.362
InChI Key: POQJUFDSLLFNOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of the compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The trifluoromethylpyridine part of the molecule is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Antagonist Activity Research

Research has been conducted on the antagonist activities of derivatives similar to 1-Ethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)piperazine-2,3-dione, particularly focusing on their potential as 5-HT2 and alpha 1 receptor antagonists. Studies have identified compounds with significant antagonist activity, highlighting the potential for these derivatives in medical applications (Watanabe et al., 1992).

Chiral Stationary Phase Analysis

Chiral 1,4-disubstituted piperazines, including derivatives of the compound of interest, have been synthesized and resolved into enantiomers. This research underlines the importance of structural and chromatographic analysis in the development of pharmaceuticals (Chilmonczyk et al., 2005).

Anticancer Activity Studies

Studies have synthesized novel derivatives and tested their antiproliferative activity against human cancer cell lines, revealing some compounds with potent anticancer properties. This research opens avenues for the development of new anticancer agents (Mallesha et al., 2012).

Antihypertensive Potential

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines derivatives, structurally related to the compound , has shown promising antihypertensive activity. This suggests a potential application in managing hypertension (Bayomi et al., 1999).

Anticonvulsant Properties

The synthesis and testing of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been explored for anticonvulsant activity. These studies contribute to the search for more effective antiepileptic drugs, showcasing the therapeutic potential of such compounds (Kamiński et al., 2011).

P2X7 Receptor Antagonist Development

Optimization of KN-62, a known P2X7 receptor antagonist, led to the creation of derivatives with potent antagonistic effects, highlighting the role of pyrimidine-2,4-dione derivatives in developing anti-inflammatory drugs (Park et al., 2015).

Properties

IUPAC Name

1-ethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O3/c1-2-22-7-8-25(14(27)13(22)26)15(28)24-5-3-23(4-6-24)12-9-11(16(17,18)19)20-10-21-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJUFDSLLFNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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